1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine” is a chemical compound with the molecular formula C22H21FN2OS . It is structurally similar to benzylpiperazine, a substance often used as a recreational drug known for its euphoriant and stimulant properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which are crucial for synthesis problems . A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of “1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine” includes a benzyl group attached to a piperazine ring, a furan ring, and a fluorophenyl group . The compound contains a total of 64 bonds, including 39 non-H bonds, 26 multiple bonds, 6 rotatable bonds, 3 double bonds, and 23 aromatic bonds .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The main involvement of CYP3A4 in the phase I metabolism of similar compounds has been reported .Mechanism of Action
Target of Action
Similar compounds such as fentanyl homologs have been found to interact with the µ-opioid receptor (mor) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
Mode of Action
It’s worth noting that compounds with similar structures, such as fentanyl homologs, have been found to produce a weak activation of mor
Biochemical Pathways
It’s known that activation of mor typically leads to inhibition of adenylate cyclase, decreased production of camp, and subsequent downstream effects such as reduced neuronal excitability and inhibition of neurotransmitter release .
Result of Action
Similar compounds have been found to produce a weak activation of mor
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(4-fluorophenyl)furan-2-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c23-19-8-6-18(7-9-19)20-10-11-21(26-20)22(27)25-14-12-24(13-15-25)16-17-4-2-1-3-5-17/h1-11H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNXZDHMCFJGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.